molecular formula C19H14INO4S B2402240 4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide CAS No. 861211-69-0

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide

Cat. No.: B2402240
CAS No.: 861211-69-0
M. Wt: 479.29
InChI Key: SSOXQOMGLUDSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide is a chemical compound with a molecular formula of C19H14INO4S . It is used only for research and development under the supervision of a technically qualified individual .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Benzenesulfonamide derivatives have been studied for their potential applications in photodynamic therapy (PDT) for cancer treatment. The compounds, such as zinc phthalocyanine substituted with benzenesulfonamide units, show promising characteristics as photosensitizers. These include good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020). Another study highlights the potential of zinc(II) phthalocyanine derivatives as photosensitizer candidates in PDT due to favorable fluorescence, singlet oxygen production, photostability, and good solubility in commonly known solvents (Öncül, Öztürk, & Pişkin, 2022).

Antimicrobial and Anticancer Activities

Benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities and potential as carbonic anhydrase inhibitors. The synthesized compounds exhibited interesting cytotoxic activities, which could be significant for further anti-tumor activity studies. Some of these compounds strongly inhibited human cytosolic isoforms hCA I and II, indicating potential pharmaceutical applications (Gul et al., 2016).

Antifungal Screening

A series of benzenesulfonamide derivatives have been synthesized and their antifungal activities were screened against various fungi. The compounds exhibited potent antifungal activity against Aspergillus niger & Aspergillus flavus, indicating their potential use in treating fungal infections (Gupta & Halve, 2015).

Properties

IUPAC Name

4-iodo-N-(2-methoxydibenzofuran-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO4S/c1-24-19-10-15-14-4-2-3-5-17(14)25-18(15)11-16(19)21-26(22,23)13-8-6-12(20)7-9-13/h2-11,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOXQOMGLUDSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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